Methyl 3-thiocyanato-1H-indole-2-carboxylate chemical structure and properties
Methyl 3-thiocyanato-1H-indole-2-carboxylate chemical structure and properties
Topic: Methyl 3-thiocyanato-1H-indole-2-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
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Executive Summary
Methyl 3-thiocyanato-1H-indole-2-carboxylate (CAS: 2225146-37-0 ) represents a specialized scaffold in heterocyclic chemistry, merging the pharmacologically active indole-2-carboxylate core with a versatile thiocyanate (-SCN) functional group at the C3 position.[1][2][3][4] This compound serves as a critical "electrophilic handle" intermediate, enabling the rapid diversification of indole libraries for drug discovery. Its structural duality—possessing both an electron-withdrawing ester and a reactive pseudohalogen—makes it a high-value precursor for synthesizing sulfur-containing heterocycles (e.g., thiazoles, thienopyrimidines) and potential anticancer agents targeting EGFR or tubulin polymerization.
Chemical Profile & Physicochemical Properties[5][6][7][8][9][10]
The introduction of the thiocyanate group at C3 significantly alters the electronic landscape of the indole ring, reducing the electron density of the pyrrole moiety compared to the parent indole-2-carboxylate.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |
| CAS Number | 2225146-37-0 |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| SMILES | COC(=O)C1=C(SC#N)C2=CC=CC=C2N1 |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water |
| Melting Point | Analogous range:[2] 145–155 °C (Based on ethyl ester derivative [1]) |
| LogP (Predicted) | ~2.8 – 3.2 |
| H-Bond Donors/Acceptors | 1 / 4 |
Spectroscopic Signature (Diagnostic)
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IR (ATR): The most distinct feature is the sharp, medium-intensity band at ~2150–2160 cm⁻¹ corresponding to the C≡N stretching of the thiocyanate group. A strong Carbonyl (C=O) stretch appears at ~1700–1715 cm⁻¹ .
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¹H NMR (DMSO-d₆):
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NH: Broad singlet, downfield shifted (>12.0 ppm) due to the electron-withdrawing effect of both the 2-ester and 3-SCN.
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C3-H: Absent (Confirmation of substitution).
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OCH₃: Singlet at ~3.9 ppm.
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¹³C NMR:
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SCN Carbon: Characteristic weak peak at ~110–112 ppm.
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C3 Carbon: Upfield shift relative to unsubstituted indole due to the shielding effect of sulfur.
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Synthetic Methodologies
The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate is best achieved via oxidative thiocyanation . Unlike simple indoles, the 2-carboxylate group deactivates the ring; however, C3 remains the most nucleophilic site for electrophilic attack.
Protocol A: Iodine-Mediated Oxidative Thiocyanation (Standard)
This method is preferred for its operational simplicity, mild conditions, and high atom economy.
Reagents:
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Methyl 1H-indole-2-carboxylate (1.0 equiv)
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Ammonium Thiocyanate (NH₄SCN) (1.2 – 1.5 equiv)
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Molecular Iodine (I₂) (1.0 – 1.2 equiv)
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Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
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Preparation: Dissolve Methyl 1H-indole-2-carboxylate in MeOH (0.1 M concentration) in a round-bottom flask.
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Addition: Add NH₄SCN to the stirring solution. Ensure complete dissolution.
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Oxidation: Add I₂ portion-wise over 10 minutes at room temperature. The solution will turn dark brown initially.
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Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves slower than the starting material but faster than the sulfoxide byproduct.
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Quenching: Once conversion is >95%, quench the excess iodine with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the color fades to pale yellow/clear.
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Isolation: Remove MeOH under reduced pressure. Extract the residue with EtOAc (3x).[5][6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
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Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution (S_EAr). The iodine oxidizes the thiocyanate anion to generate an electrophilic species (likely I-SCN or (SCN)₂ ), which attacks the indole C3 position.
Figure 1: Mechanistic pathway for the iodine-mediated C3-thiocyanation of indole-2-carboxylates.
Functional Applications & Derivatization
The thiocyanate group is a "masked" thiol and a gateway to diverse heterocycles. In drug development, this scaffold is used to access:
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S-Alkylated Indoles: Precursors for PPAR agonists.
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Thiohydantoins/Thiazoles: Via cyclization with isocyanates or hydrazines.
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Tetrazoles: Via [3+2] cycloaddition with sodium azide (Bioisosteres for carboxylic acids).
Experimental Workflow: Derivatization Pipeline
The following diagram illustrates the divergent synthesis potential starting from the core scaffold.
Figure 2: Synthetic utility and downstream transformations of the 3-thiocyanato scaffold.
Safety & Handling (MSDS Highlights)
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Thiocyanate Toxicity: While organic thiocyanates are generally less toxic than inorganic cyanides, metabolic release of cyanide ions is possible under extreme conditions. Handle in a well-ventilated fume hood.
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Acid Sensitivity: DO NOT mix with strong acids without proper venting; thiocyanates can hydrolyze to release toxic gases or polymerize violently.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent S-to-N isomerization to isothiocyanate).
References
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Synthesis of Indole-2-carboxylates
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Source: Molecules (MDPI), 2016.
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URL:[Link]
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Thiocyanation Methodology
- Title: Metal-Free Regioselective Thiocyanation of (Hetero)
- Source: Journal of Chemical Letters, 2020.
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URL:[Link](Note: Generalized link to journal/DOI for verification).
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Compound Identification (CAS Verification)
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Biological Context (Indole-2-carboxylates)
- Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors.
- Source: Pharmaceuticals (PMC), 2022.
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URL:[Link]
Sources
- 1. 888413-50-1_CAS号:888413-50-1_3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide - 化源网 [m.chemsrc.com]
- 2. 118427-38-6|5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 128941-27-5|1H-Pyrrole-2-carboxylic acid, 4-thiocyanato-, methyl ester|BLD Pharm [bldpharm.com]
- 4. CAS:61830-04-4, 3-Mercapto-1H-indole-2-carboxylic acid-毕得医药 [bidepharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
